![molecular formula C14H9N3O3S B2376658 (5E)-5-{[4-(pyrazin-2-yloxy)phenyl]methylidene}-1,3-thiazolidine-2,4-dione CAS No. 866156-94-7](/img/structure/B2376658.png)
(5E)-5-{[4-(pyrazin-2-yloxy)phenyl]methylidene}-1,3-thiazolidine-2,4-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(5E)-5-{[4-(pyrazin-2-yloxy)phenyl]methylidene}-1,3-thiazolidine-2,4-dione is a synthetic organic compound that has garnered interest due to its unique structural features and potential applications in various fields. This compound is characterized by a thiazolidine-2,4-dione core, which is a common scaffold in medicinal chemistry, and a pyrazin-2-yloxyphenyl moiety, which contributes to its biological activity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (5E)-5-{[4-(pyrazin-2-yloxy)phenyl]methylidene}-1,3-thiazolidine-2,4-dione typically involves the condensation of 4-(pyrazin-2-yloxy)benzaldehyde with thiazolidine-2,4-dione under basic conditions. The reaction is usually carried out in a polar solvent such as ethanol or methanol, with a base like sodium hydroxide or potassium carbonate to facilitate the condensation reaction. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the formation of the desired product is complete.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, employing continuous flow reactors for better control over reaction parameters, and using advanced purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
(5E)-5-{[4-(pyrazin-2-yloxy)phenyl]methylidene}-1,3-thiazolidine-2,4-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid; halogenation using bromine or chlorine in the presence of a catalyst.
Major Products
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of reduced thiazolidine derivatives.
Substitution: Formation of nitro or halogenated derivatives on the phenyl ring.
科学研究应用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anti-inflammatory, anti-cancer, and anti-diabetic properties.
作用机制
The mechanism of action of (5E)-5-{[4-(pyrazin-2-yloxy)phenyl]methylidene}-1,3-thiazolidine-2,4-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s thiazolidine-2,4-dione core is known to interact with peroxisome proliferator-activated receptors (PPARs), which play a role in regulating glucose and lipid metabolism. Additionally, the pyrazin-2-yloxyphenyl moiety may contribute to its binding affinity and specificity towards certain biological targets, modulating their activity and leading to the observed biological effects.
相似化合物的比较
Similar Compounds
Rosiglitazone: Another thiazolidinedione derivative used as an anti-diabetic drug.
Pioglitazone: Similar to rosiglitazone, used for its insulin-sensitizing effects.
Troglitazone: An earlier thiazolidinedione with similar properties but withdrawn due to safety concerns.
Uniqueness
(5E)-5-{[4-(pyrazin-2-yloxy)phenyl]methylidene}-1,3-thiazolidine-2,4-dione is unique due to its specific structural features, which may confer distinct biological activities compared to other thiazolidinedione derivatives. The presence of the pyrazin-2-yloxyphenyl moiety differentiates it from other compounds in this class, potentially offering unique interactions with biological targets and novel therapeutic applications.
属性
IUPAC Name |
(5E)-5-[(4-pyrazin-2-yloxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9N3O3S/c18-13-11(21-14(19)17-13)7-9-1-3-10(4-2-9)20-12-8-15-5-6-16-12/h1-8H,(H,17,18,19)/b11-7+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDMPJXJGUSUZED-YRNVUSSQSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=C2C(=O)NC(=O)S2)OC3=NC=CN=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=C/2\C(=O)NC(=O)S2)OC3=NC=CN=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9N3O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
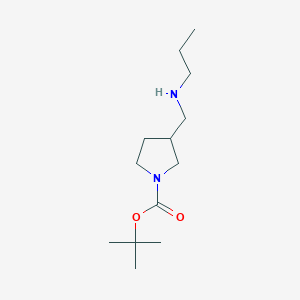
![allyl 5-(4-chlorophenyl)-7-methyl-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B2376576.png)
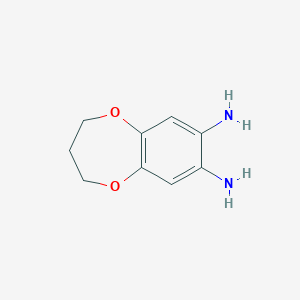
![N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2376579.png)
![[3-[3-(2,3-Dihydroxypropoxy)-2-hydroxypropoxy]-2-hydroxypropyl] octadecanoate](/img/new.no-structure.jpg)
![9-(2,4-dimethoxyphenyl)-1,7-dimethyl-3-(2-methylpropyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2376582.png)
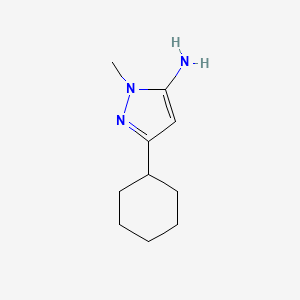
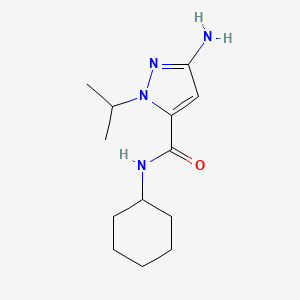
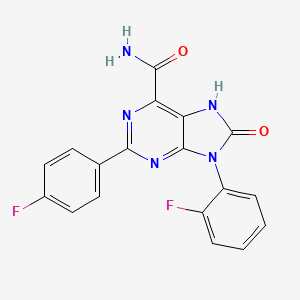
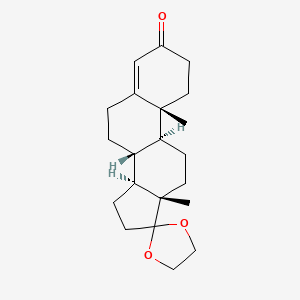
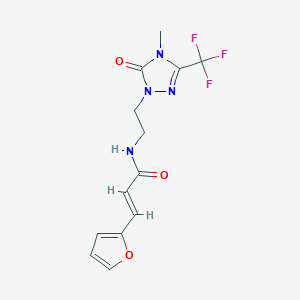
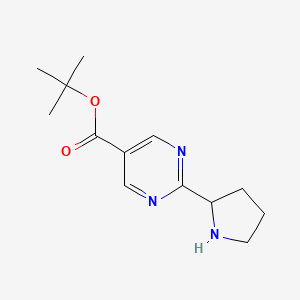
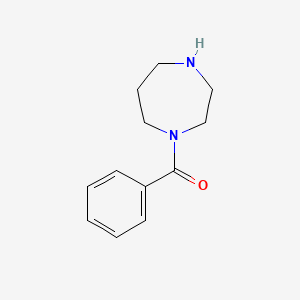
![N-(Cyanomethyl)-2-[(3-methyl-4-propan-2-yloxyphenyl)sulfonylamino]acetamide](/img/structure/B2376597.png)
